Mansonone F is a natural compound derived from the plant species Mansonia altissima, known for its potential antibacterial properties. This compound belongs to a class of secondary metabolites that exhibit significant biological activities, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The increasing prevalence of antibiotic resistance has prompted interest in mansonone F and its analogs as alternatives to conventional antibiotics.
Mansonone F is classified as a polyphenolic compound, specifically a type of chromone. It is extracted from the bark and leaves of the Mansonia genus, which is part of the Malvaceae family. The compound's structure contributes to its biological activity, making it a subject of research in medicinal chemistry .
The synthesis of mansonone F has been explored through various methods, primarily focusing on regioselective hydrolysis and other organic synthesis techniques.
Mansonone F has a complex molecular structure characterized by a chromone backbone with multiple functional groups that contribute to its reactivity and biological properties. The molecular formula is C₁₅H₁₄O₄, and its structural representation includes:
Nuclear Magnetic Resonance (NMR) spectroscopy is often used to elucidate the structure, providing data on the arrangement of atoms within the molecule .
Mansonone F undergoes several chemical reactions that are pivotal for its biological activity:
The mechanism by which mansonone F exerts its antibacterial effects involves several processes:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability over time .
Mansonone F has garnered attention for its potential applications in:
The global health crisis of antimicrobial resistance (AMR) necessitates urgent development of novel agents. Methicillin-resistant Staphylococcus aureus (MRSA) causes >10,000 annual deaths in the US alone, with vancomycin resistance amplifying the threat. Natural products, which comprise >60% of antimicrobials, offer structurally diverse scaffolds for drug development. Plant-derived sesquiterpenoids and quinones exhibit potent bioactivity against resistant pathogens due to evolutionary optimization for biological interactions. Their complex chemical architectures, such as fused polycyclic systems, provide unique mechanisms distinct from synthetic antibiotics, making them invaluable for addressing AMR [4] [7].
Mansonone F (MF), a tricyclic sesquiterpenoid ortho-quinone, was first isolated in 1966 from Mansonia altissima heartwood. Subsequent studies identified it in Ulmus species (e.g., U. davidiana and U. pumila), where it functions as a phytoalexin against fungal pathogens like Dutch elm disease. Traditional use of these plants in wound healing and infection management hinted at MF’s bioactivity. Extraction typically yields 0.02–0.05% dry weight, necessitating synthetic routes for scalable production. Structural elucidation confirmed its unique 6/6/5 tricyclic system with a reactive ortho-quinone moiety, distinguishing it from other naphthoquinones [1] [4] [9].
Table 1: Natural Sources and Traditional Uses of Mansonone F
Plant Source | Family | Tissue | Traditional Use |
---|---|---|---|
Mansonia altissima | Malvaceae | Heartwood | Antiparasitic, anti-inflammatory |
Ulmus davidiana | Ulmaceae | Root bark | Wound healing, fever reduction |
Ulmus pumila | Ulmaceae | Bark | Diarrhea treatment, antimicrobial |
MF’s bioactivity stems from its oxaphenalene skeleton (C-ring pyran fused to naphthoquinone), which enables redox cycling and electrophile generation. Key pharmacophoric elements include:
Structure-Activity Relationship (SAR) studies show that C6 alkylation (e.g., n-butyl) boosts anti-MRSA activity (MIC = 0.5 μg/mL), while polar C3 substituents abolish it. Molecular docking reveals that C7/C8 carbonyls form hydrogen bonds with topoisomerase II’s ATP-binding site [3] [6] [7].
Table 2: Key Pharmacophoric Elements and SAR Insights of Mansonone F
Structural Feature | Role in Bioactivity | Impact of Modification |
---|---|---|
ortho-Quinone (C7/C8) | ROS generation, enzyme inhibition | Reduction to hydroquinone eliminates activity |
C2=C3 double bond | Electron delocalization, redox cycling | Saturation reduces anti-MRSA potency 4-fold |
C9 position | Modulates electrophilicity | 9-Cl/Br enhance cytotoxicity 5-fold vs. 9-H |
C3 substituent | Steric accessibility to target | Alkyl chains tolerated; polar groups reduce activity |
Pyran ring (D ring) | Stabilizes tricyclic conformation | Ring-opening abolishes topoisomerase inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7